N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Novel Heterocyclic Hybrids Synthesis : Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, focusing on their molecular structure, charge distributions, and regions of electrophilic and nucleophilic reactivity. This research provides insights into the structural aspects of compounds related to your compound of interest (Almansour et al., 2016).
One-Pot Multicomponent Synthesis : Shaabani et al. (2010) discussed the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives through a novel one-pot multicomponent reaction, highlighting efficient synthesis methods relevant to similar compounds (Shaabani et al., 2010).
Crystal Structure and Photophysical Properties : Petrovskii et al. (2017) investigated the crystal structure and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a related oxazapolyheterocycle, which shows strong blue emission in dichloromethane (Petrovskii et al., 2017).
Applications in Bioorganic Chemistry
Carbonic Anhydrase Inhibitors : Sapegin et al. (2018) synthesized [1,4]oxazepine-based primary sulfonamides and explored their role as inhibitors of human carbonic anhydrases, an enzyme relevant in various physiological processes. This research indicates potential therapeutic applications (Sapegin et al., 2018).
Eco-Friendly Synthesis for Derivatives : Babazadeh et al. (2016) reported an eco-friendly synthesis approach for malonamide and 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine derivatives, emphasizing the importance of environmentally conscious methodologies in chemical synthesis (Babazadeh et al., 2016).
Antibacterial Agents Synthesis : Abbasi et al. (2016) explored the synthesis of N-substituted sulfonamides bearing benzodioxane moiety, which exhibited potent antibacterial activity against various bacterial strains. This study highlights the potential of similar compounds in developing new antibacterial agents (Abbasi et al., 2016).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-7-10-25-19-13-18(8-9-20(19)29-14-23(5,6)22(25)26)24-30(27,28)21-12-16(3)15(2)11-17(21)4/h8-9,11-13,24H,7,10,14H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALDNRKOFOYQKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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